AraCTP

Description

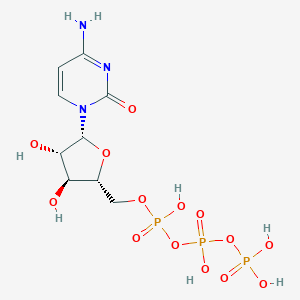

A triphosphate nucleotide analog which is the biologically active form of CYTARABINE. It inhibits nuclear DNA synthesis.

Structure

3D Structure

Properties

CAS No. |

13191-15-6 |

|---|---|

Molecular Formula |

C9H16N3O14P3 |

Molecular Weight |

483.16 g/mol |

IUPAC Name |

[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 |

InChI Key |

PCDQPRRSZKQHHS-CCXZUQQUSA-N |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |

Synonyms |

Ara CTP Ara-CTP Arabinofuranosylcytosine Triphosphate Arabinosylcytosine Triphosphate Cytarabine Triphosphate Cytosine Arabinoside Triphosphate Triphosphate, Arabinofuranosylcytosine Triphosphate, Arabinosylcytosine Triphosphate, Cytarabine Triphosphate, Cytosine Arabinoside |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of Ara-CTP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the mechanism of action of Arabinofuranosylcytosine triphosphate (Ara-CTP), the active metabolite of the cornerstone chemotherapeutic agent, Cytarabine (Ara-C). We delve into the molecular interactions of Ara-CTP with key cellular machinery, its profound impact on DNA synthesis and integrity, and the subsequent signaling cascades that culminate in cellular apoptosis. This document synthesizes critical quantitative data, details relevant experimental methodologies, and provides visual representations of the core pathways to facilitate a deeper understanding for researchers and professionals in the field of oncology and drug development.

Introduction

Cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C) has been a mainstay in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML), for decades.[1] Its clinical efficacy is entirely dependent on its intracellular conversion to the active triphosphate form, Ara-CTP.[2] As a structural analogue of the natural nucleoside deoxycytidine, Ara-C, and subsequently Ara-CTP, exert their cytotoxic effects by masquerading as a legitimate substrate for DNA synthesis. This guide will meticulously dissect the multi-faceted mechanism of action of Ara-CTP, from its initial competitive inhibition of DNA polymerases to its ultimate role in triggering programmed cell death.

Intracellular Activation of Cytarabine

The journey of Ara-C from an inactive prodrug to the cytotoxic Ara-CTP involves a tightly regulated enzymatic cascade within the target cell.

-

Cellular Uptake: Ara-C is transported into the cell primarily by the human equilibrative nucleoside transporter 1 (hENT1).

-

Phosphorylation Cascade: Once inside the cell, Ara-C undergoes sequential phosphorylation:

-

Deoxycytidine kinase (dCK) phosphorylates Ara-C to Ara-CMP (monophosphate). This is the rate-limiting step in the activation pathway.

-

Deoxycytidylate kinase (dCMPK) further phosphorylates Ara-CMP to Ara-CDP (diphosphate).

-

Nucleoside diphosphate kinases (NDPKs) complete the activation by phosphorylating Ara-CDP to the active Ara-CTP.

-

The intracellular concentration of Ara-CTP is a critical determinant of the cytotoxic efficacy of Ara-C.[3][4]

Molecular Mechanism of Action of Ara-CTP

The primary cytotoxic mechanism of Ara-CTP is the disruption of DNA synthesis through two main processes: competitive inhibition of DNA polymerases and incorporation into the nascent DNA strand.

Competitive Inhibition of DNA Polymerases

Ara-CTP structurally mimics the natural substrate deoxycytidine triphosphate (dCTP), allowing it to competitively inhibit the catalytic activity of various DNA polymerases. This inhibition is particularly significant for the replicative DNA polymerases α, δ, and ε, which are essential for DNA replication.[5][6]

The inhibitory potential of Ara-CTP varies among the different polymerases, with DNA polymerase α being a primary target.[5][7] The inhibition of DNA polymerase α is critical as this enzyme is responsible for initiating DNA synthesis at the replication origin and priming Okazaki fragments on the lagging strand.[7]

Incorporation into DNA and Chain Termination

In addition to competitive inhibition, Ara-CTP can be incorporated into the growing DNA strand by DNA polymerases.[3][8] The key structural difference between Ara-CTP and dCTP lies in the sugar moiety; Ara-CTP possesses an arabinose sugar instead of a deoxyribose sugar. The 2'-hydroxyl group in the arabinose sugar is in a trans position relative to the 3'-hydroxyl group, creating a steric hindrance that impedes the formation of a phosphodiester bond with the incoming nucleotide.[9]

This structural anomaly leads to:

-

Chain Termination: The incorporation of Ara-CMP into the DNA strand makes it a poor primer for further elongation by DNA polymerases, effectively acting as a relative chain terminator.[9]

-

DNA Strand Instability: The presence of Ara-CMP in the DNA helix can alter its conformation and stability, making it more susceptible to strand breaks.

The extent of Ara-C incorporation into DNA is a strong predictor of cytotoxicity and loss of clonogenic survival.[3]

Induction of Apoptosis

The disruption of DNA replication and the induction of DNA damage by Ara-CTP trigger a cascade of cellular stress responses that ultimately lead to programmed cell death, or apoptosis.

DNA Damage Response and Signaling Pathways

The stalling of replication forks and the presence of DNA strand breaks activate complex intracellular signaling pathways. Recent studies have elucidated the involvement of the MAPK (mitogen-activated protein kinase) pathway in response to Ara-C treatment.[1]

-

MAPK Pathway Activation: Ara-C can induce the phosphorylation and activation of Erk1/2 and p38 MAPK.[1]

-

Mcl-1 Regulation: A critical downstream event is the regulation of the anti-apoptotic protein Mcl-1. While some studies suggest that Ara-C can lead to an increase in Mcl-1 expression as a resistance mechanism, other research points to a pathway involving NOX4-mediated ROS production that activates p38 MAPK and inactivates AKT, leading to the destabilization of MCL1 mRNA and protein, thereby promoting apoptosis.[1][10][11]

-

Bax-Dependent and -Independent Pathways: Ara-C has been shown to induce a rapid Bax-dependent apoptosis, characterized by the release of mitochondrial cytochrome c and activation of caspase-3.[12] Additionally, a delayed Bax-independent cell death pathway has been observed.[12]

The intricate interplay of these signaling molecules determines the cell's fate in response to Ara-CTP-induced damage.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of Ara-CTP.

Table 1: Inhibition Constants (Ki) of Ara-CTP for Human DNA Polymerases

| DNA Polymerase | Ki (μM) | Substrate | Source |

| Polymerase α | 1.5 | dCTP | [13] |

| Polymerase β | 7.6 | dCTP | [13] |

Table 2: IC50 Values of Ara-CTP for Viral DNA Polymerases

| Viral Polymerase | IC50 (μM) | Source |

| SARS-CoV-2 Polymerase | 30 ± 10 | [14] |

Note: IC50 values can vary depending on the experimental conditions, including substrate concentration.

Experimental Protocols

This section provides an overview of key experimental protocols used to investigate the mechanism of action of Ara-CTP.

DNA Polymerase Inhibition Assay

This assay is used to determine the inhibitory effect of Ara-CTP on the activity of purified DNA polymerases.

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer, a DNA template-primer (e.g., gapped duplex DNA), the four deoxyribonucleoside triphosphates (dATP, dGTP, dTTP, and varying concentrations of dCTP), and a radiolabeled dNTP (e.g., [³H]-dCTP).

-

Enzyme Addition: Add the purified human DNA polymerase (e.g., polymerase α or β) to initiate the reaction.

-

Inhibitor Addition: In parallel reactions, add varying concentrations of Ara-CTP.

-

Incubation: Incubate the reactions at 37°C for a defined period to allow for DNA synthesis.

-

Termination and Precipitation: Stop the reaction by adding a quenching solution (e.g., EDTA). Precipitate the newly synthesized DNA onto filters (e.g., glass fiber filters) using trichloroacetic acid (TCA).

-

Quantification: Wash the filters to remove unincorporated nucleotides. Measure the radioactivity on the filters using a scintillation counter to quantify the amount of DNA synthesis.

-

Data Analysis: Plot the rate of DNA synthesis against the substrate (dCTP) concentration in the presence and absence of the inhibitor (Ara-CTP). Determine the Ki value using appropriate kinetic models (e.g., Dixon or Lineweaver-Burk plots).[13]

Measurement of Ara-C Incorporation into DNA

This protocol allows for the quantification of Ara-CMP incorporated into the cellular DNA.

Methodology:

-

Cell Culture and Treatment: Culture leukemic cells (e.g., HL-60) and treat them with varying concentrations of Ara-C for a specified duration.

-

DNA Isolation: Harvest the cells and isolate the genomic DNA using a standard DNA extraction protocol.

-

DNA Quantification: Accurately quantify the concentration of the isolated DNA using a fluorimetric method (e.g., with Hoechst 33258 dye).[15]

-

Enzymatic Digestion: Digest the purified DNA into individual nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

-

Quantification of Ara-C:

-

Radioimmunoassay (RIA): Utilize a specific antibody against Ara-C to quantify the amount of Ara-CMP in the digested DNA sample through a competitive binding assay with a radiolabeled tracer.[15]

-

High-Performance Liquid Chromatography (HPLC): Separate the nucleosides in the digested sample using HPLC and quantify the amount of Ara-C by comparing its peak area to a standard curve.

-

-

Data Analysis: Express the amount of incorporated Ara-C as pmol per µg of DNA.

Clonogenic Survival Assay

This assay assesses the long-term cytotoxic effect of Ara-C by measuring the ability of single cells to form colonies after treatment.

Methodology:

-

Cell Seeding: Prepare a single-cell suspension of the desired cell line and seed a known number of cells into multi-well plates. The number of cells seeded is critical and should be optimized for each cell line to obtain a countable number of colonies in the control wells.

-

Drug Treatment: After allowing the cells to adhere (for adherent cell lines), treat them with a range of concentrations of Ara-C for a defined period. Include an untreated control group.

-

Incubation: Remove the drug-containing medium, wash the cells, and add fresh medium. Incubate the plates for 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.[2][16]

-

Fixation and Staining: After the incubation period, fix the colonies with a solution such as a mixture of acetic acid and methanol, and then stain them with a dye like crystal violet for visualization.[2]

-

Colony Counting: Count the number of colonies in each well.

-

Data Analysis:

-

Plating Efficiency (PE): Calculate the PE for the control group as (Number of colonies formed / Number of cells seeded) x 100%.

-

Surviving Fraction (SF): Calculate the SF for each treatment group as (Number of colonies formed / (Number of cells seeded x PE/100)).

-

Dose-Response Curve: Plot the SF against the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that results in a 50% reduction in clonogenic survival).

-

Visualizations

Signaling Pathways

Caption: Mechanism of action of Ara-CTP from cellular uptake to apoptosis.

Experimental Workflow

Caption: Workflow for investigating the mechanism of action of Ara-CTP.

Conclusion

The mechanism of action of Ara-CTP is a complex and multifaceted process that has been the subject of extensive research. Its ability to effectively mimic dCTP allows it to potently inhibit DNA synthesis and incorporate into the genome, leading to irreparable DNA damage and the induction of apoptosis. A thorough understanding of these core mechanisms, supported by quantitative data and robust experimental protocols, is essential for the continued development of novel therapeutic strategies that leverage the cytotoxic potential of Ara-C and for overcoming mechanisms of resistance. This guide provides a foundational resource for researchers and clinicians working to advance the treatment of hematological malignancies.

References

- 1. Inhibition of Mnk enhances apoptotic activity of cytarabine in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Ara-C affects formation of cancer cell DNA synthesome replication intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of 1-beta-D-arabinofuranosylcytosine incorporation on elongation of specific DNA sequences by DNA polymerase beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cytarabine-induced destabilization of MCL1 mRNA and protein triggers apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cytosine arabinoside rapidly activates Bax-dependent apoptosis and a delayed Bax-independent death pathway in sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. A simplified assay for measurement of cytosine arabinoside incorporation into DNA in Ara-C-sensitive and -resistant leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]

AraCTP as a Competitive Inhibitor of DNA Polymerase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 1-β-D-arabinofuranosylcytosine triphosphate (AraCTP), the active metabolite of the chemotherapeutic agent cytarabine (Ara-C). It details the molecular mechanisms by which this compound acts as a competitive inhibitor of DNA polymerase, leading to the termination of DNA chain elongation and subsequent cell death. This document offers a compilation of quantitative kinetic data, detailed experimental protocols for studying its inhibitory effects, and visual representations of the key molecular and cellular processes involved. The information presented is intended to serve as a valuable resource for researchers in oncology, pharmacology, and drug development.

Introduction

Cytarabine, a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects after intracellular conversion to its active triphosphate form, this compound.[1] Structurally similar to the natural nucleotide deoxycytidine triphosphate (dCTP), this compound potently inhibits DNA synthesis.[2] This guide elucidates the core mechanism of this inhibition, focusing on its competitive nature with respect to dCTP for the active site of DNA polymerases and the consequences of its incorporation into the nascent DNA strand.

Mechanism of Action

The primary mechanism of this compound's cytotoxicity stems from its role as a competitive inhibitor of DNA polymerases.[2] The arabinose sugar moiety of this compound, which differs from the deoxyribose in dCTP, is crucial to its function. While it can be incorporated into the growing DNA strand by DNA polymerase, the unique stereochemistry of the arabinose sugar hinders the subsequent addition of nucleotides, effectively acting as a chain terminator.[3] This leads to the cessation of DNA replication, particularly impacting rapidly dividing cancer cells.[3]

Competitive Inhibition of DNA Polymerase

This compound directly competes with the endogenous dCTP pool for binding to the active site of DNA polymerases.[2][4] The inhibition is competitive because this compound and dCTP are structurally analogous, vying for the same binding site on the enzyme. The relative intracellular concentrations of this compound and dCTP can therefore influence the extent of this inhibition.

DNA Chain Termination

Upon incorporation into the DNA strand, the arabinose sugar of Ara-CMP creates a structure that is a poor substrate for further elongation by DNA polymerase.[3] This results in the termination of the growing DNA chain, leading to an accumulation of shortened DNA fragments and the activation of cellular stress responses.[1][5]

Quantitative Data: Inhibition of DNA Polymerases by this compound

The inhibitory potency of this compound varies among different types of DNA polymerases. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key parameters to quantify this effect.

| DNA Polymerase Type | Organism/Cell Line | Ki (µM) | IC50 (µM) | Reference |

| DNA Polymerase α | Human (Molt-4 T-lymphoblastic cells) | 1.5 | - | [6] |

| DNA Polymerase β | Human (Molt-4 T-lymphoblastic cells) | 7.6 | - | [6] |

| DNA Polymerase α | - | - | 1.6 | [7] |

| DNA Polymerase ε | - | - | 1.3 | [7] |

| DNA Polymerase γ | - | - | 44 | [7] |

| DNA Polymerase β | - | - | 24 | [7] |

Experimental Protocols

In Vitro DNA Polymerase Inhibition Assay

This protocol outlines a method to determine the inhibitory effect of this compound on DNA polymerase activity.

Materials:

-

Purified DNA polymerase

-

Activated DNA template (e.g., gapped duplex DNA)

-

Deoxynucleotide triphosphates (dATP, dGTP, dTTP, dCTP)

-

Radiolabeled dCTP (e.g., [³H]-dCTP or [α-³²P]-dCTP)

-

This compound

-

Reaction buffer (containing Mg²⁺, buffer, etc.)

-

Quenching solution (e.g., EDTA)

-

Scintillation fluid and counter or phosphorimager

Procedure:

-

Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and radiolabeled dCTP.

-

Inhibitor Dilutions: Prepare serial dilutions of this compound.

-

Assay Setup: In microcentrifuge tubes, combine the reaction master mix with varying concentrations of this compound or a vehicle control.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of purified DNA polymerase.

-

Incubation: Incubate the reactions at 37°C for a defined period, ensuring the reaction remains in the linear range of product formation.

-

Termination: Stop the reaction by adding a quenching solution.

-

Quantification: Precipitate the DNA (e.g., using trichloroacetic acid), collect on filters, and measure the incorporated radioactivity using a scintillation counter. Alternatively, for [α-³²P]-dCTP, products can be separated by gel electrophoresis and quantified by phosphorimaging.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Determination of Ki for Competitive Inhibition

To determine the inhibition constant (Ki) and confirm the mechanism of inhibition, the assay is performed with varying concentrations of both the natural substrate (dCTP) and the inhibitor (this compound).

Procedure:

-

Follow the general procedure for the in vitro DNA polymerase inhibition assay.

-

Set up multiple sets of reactions with varying fixed concentrations of this compound.

-

Within each set, vary the concentration of dCTP.

-

Measure the initial reaction velocities for each condition.

-

Data Analysis: Generate a Lineweaver-Burk plot (1/velocity vs. 1/[dCTP]) or a Dixon plot (1/velocity vs. [this compound]). For competitive inhibition, the lines on a Lineweaver-Burk plot will intersect on the y-axis. The Ki can be calculated from these plots.

Cellular Response Analysis

Materials:

-

Cells treated with Ara-C

-

Phosphate-buffered saline (PBS)

-

Ethanol (for fixation)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Culture cells with and without various concentrations of Ara-C for desired time points.

-

Harvesting: Harvest both adherent and suspension cells.

-

Fixation: Wash cells with cold PBS and fix in cold 70% ethanol.

-

Staining: Rehydrate cells in PBS, treat with RNase A to remove RNA, and then stain with PI.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: The resulting DNA histogram will show the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.

Materials:

-

Cells treated with Ara-C

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI) or other viability dye

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with Ara-C to induce apoptosis.

-

Harvesting: Harvest cells and wash with cold PBS.

-

Staining: Resuspend cells in binding buffer and add Annexin V-FITC and PI.

-

Incubation: Incubate in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells promptly by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Cellular Signaling Pathways

The inhibition of DNA synthesis and induction of DNA damage by this compound triggers downstream signaling pathways, ultimately leading to programmed cell death (apoptosis). This process can be p53-independent and may involve the activation of p73, leading to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which then cleave cellular substrates, including PARP, culminating in apoptosis.[8]

Conclusion

This compound's role as a competitive inhibitor of DNA polymerase is a well-established mechanism underlying the therapeutic efficacy of cytarabine. Its ability to compete with dCTP, become incorporated into DNA, and terminate chain elongation makes it a potent cytotoxic agent against rapidly proliferating cancer cells. A thorough understanding of its kinetic parameters and the cellular responses it elicits is crucial for optimizing its clinical use and for the development of novel therapeutic strategies that target DNA replication. The experimental protocols and data presented in this guide provide a framework for further research into this important class of antimetabolites.

References

- 1. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The palette of techniques for cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of AraCTP in Inducing DNA Damage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cytarabine (ara-C), a cornerstone in the treatment of hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (AraCTP). This in-depth technical guide elucidates the core mechanisms by which this compound induces DNA damage, a critical event leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. This document provides a comprehensive overview of the molecular interactions, signaling pathways, and quantitative effects of this compound, supported by detailed experimental protocols for researchers in the field.

Core Mechanism of this compound-Induced DNA Damage

The primary mechanism of this compound-induced DNA damage involves a dual action: the direct inhibition of DNA synthesis and its incorporation into the DNA strand.

-

Inhibition of DNA Polymerases: this compound acts as a competitive inhibitor of deoxycytidine triphosphate (dCTP) for the catalytic sites of several DNA polymerases, primarily DNA polymerases α, δ, and ε, which are essential for DNA replication and repair.[1] The arabinose sugar moiety of this compound, with its 2'-hydroxyl group in the trans position, sterically hinders the conformational changes required for phosphodiester bond formation, thereby impeding DNA chain elongation.[2]

-

Incorporation into DNA: Despite its inhibitory action, this compound can be incorporated into the nascent DNA strand by DNA polymerases.[3][4][5] Once incorporated, the arabinose sugar distorts the DNA backbone, creating a structure that is a poor primer for further elongation by DNA polymerases. This leads to premature chain termination and the stalling of replication forks, generating single-strand breaks and ultimately double-strand breaks upon replication fork collapse.[6][7][8] The extent of Ara-C incorporation into DNA has been shown to be a powerful predictor of cell lethality.[3][4]

Quantitative Data on this compound Activity

The following tables summarize key quantitative data related to the activity of this compound and its parent drug, cytarabine.

Table 1: Inhibition of Human DNA Polymerases by this compound

| DNA Polymerase | Ki (μM) | Cell Type/Source | Reference |

| DNA Polymerase α | 1.5 | Purified human | [9] |

| DNA Polymerase β | 7.6 | Purified human | [9] |

| DNA Polymerase α | Not significantly inhibited at 100 µM | Human cell DNA synthesome | [1] |

| DNA Polymerase δ | Not significantly inhibited at 100 µM | Human cell DNA synthesome | [1] |

Table 2: IC50 Values of Cytarabine (Ara-C) in Human Leukemia Cell Lines

| Cell Line | IC50 (nM) | Exposure Time | Reference |

| KG-1 (parental) | ~100 | 72h | [9] |

| MOLM13 (parental) | ~50 | 72h | [9] |

| CCRF-CEM | 90 ± 5 | 72h | [10] |

| Jurkat | 159.7 ± 8 | 72h | [10] |

| MV4-11 (parental) | 260 | 72h | [11] |

| THP-1 | Not specified | 72h | [12] |

| HL-60 | Not specified | 72h | [12] |

| U937 | Not specified | 72h | [12] |

| OCI-AML2 | Not specified | 72h | [12] |

| OCI-AML3 | Not specified | 72h | [12] |

Table 3: Intracellular this compound Concentration and DNA Incorporation

| Cell Type | Ara-C Concentration | Incubation Time | Intracellular this compound | Ara-C Incorporation into DNA | Reference |

| Human Myeloblasts | 10 µM | 1 h | Not specified | ~1.5 pmol/µg DNA | [13] |

| Human Leukemic Cells | Continuous Infusion (90 mg/m²/day) | 24 h | 115 pmol/1 x 10⁷ cells | Not specified | [14] |

| L5178Y cells | 10 µM | 2-3 h (plateau) | Not specified | [³H]-ara-C incorporation continued up to 6h | [8] |

Signaling Pathways and Cellular Responses

The DNA damage induced by this compound triggers a cascade of cellular responses, primarily through the activation of the DNA Damage Response (DDR) pathway.

DNA Damage Response (DDR) Pathway Activation

Replication fork stalling and the presence of single-stranded DNA gaps resulting from this compound incorporation activate the ATR (Ataxia Telangiectasia and Rad3-related) kinase. Activated ATR then phosphorylates and activates its downstream effector, CHK1 (Checkpoint Kinase 1). This ATR-CHK1 signaling cascade is a central regulator of the cellular response to replication stress.

References

- 1. Differential inhibition of the human cell DNA replication complex-associated DNA polymerases by the antimetabolite 1-beta-D-arabinofuranosylcytosine triphosphate (ara-CTP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Basal CHK1 activity safeguards its stability to maintain intrinsic S-phase checkpoint functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. Relationships among Ara-CTP pools, formation of (Ara-C)DNA, and cytotoxicity of human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of ARA-C incorporation on deoxyribonucleic acid synthesis in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro polyoma DNA synthesis: inhibition by 1-beta-d-arabinofuranosyl CTP - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The effect of ara-C-induced inhibition of DNA synthesis on its cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic interactions of cytarabine-adavosertib in leukemic cell lines proliferation and metabolomic endpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytarabine-Resistant FLT3-ITD Leukemia Cells are Associated with TP53 Mutation and Multiple Pathway Alterations—Possible Therapeutic Efficacy of Cabozantinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pnas.org [pnas.org]

- 14. Quantitation of 1-beta-D-arabinofuranosylcytosine 5'-triphosphate in the leukemic cells from bone marrow and peripheral blood of patients receiving 1-beta-D-arabinofuranosylcytosine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of Ara-CTP-Induced Cell Cycle Arrest in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (ara-C), a cornerstone in the treatment of various hematological malignancies, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides a comprehensive examination of the molecular mechanisms by which ara-CTP induces cell cycle arrest in cancer cells, a critical process for its therapeutic efficacy. We delve into the intricate signaling pathways activated by ara-CTP, present quantitative data on its cellular effects, and provide detailed experimental protocols for key assays. This document is intended to be a valuable resource for researchers and professionals in oncology drug development, offering a deep dive into the fundamental biology of a widely used chemotherapeutic agent.

Introduction

Cytarabine is a synthetic pyrimidine nucleoside analog that structurally mimics deoxycytidine. To become active, it must be transported into the cell and phosphorylated to its triphosphate form, ara-CTP.[1] The primary mode of action of ara-CTP is the disruption of DNA synthesis, which predominantly occurs during the S-phase of the cell cycle, making it a phase-specific cytotoxic agent.[2][3][4] This guide will explore the multifaceted mechanisms through which ara-CTP leads to the cessation of cell cycle progression, a key determinant of its anti-neoplastic activity.

Core Mechanism of Action

The cytotoxic and cell cycle arresting effects of ara-CTP are primarily driven by its direct interference with DNA replication. This process can be broken down into two main events:

-

Inhibition of DNA Polymerases: Ara-CTP competitively inhibits DNA polymerases, the enzymes responsible for synthesizing new DNA strands.[1][5] It acts as a competitive inhibitor with respect to the natural substrate, deoxycytidine triphosphate (dCTP).[6] The inhibition of these enzymes leads to a rapid cessation of DNA replication.

-

Incorporation into DNA and Chain Termination: Ara-CTP can be incorporated into the growing DNA strand.[1][3] The presence of the arabinose sugar in its structure, instead of deoxyribose, creates a steric hindrance that makes it difficult for DNA polymerases to add the next nucleotide, effectively leading to chain termination.[1][4] This incorporation is a critical event leading to DNA damage and the activation of downstream signaling pathways.

These events collectively trigger a DNA damage response (DDR), leading to the activation of cell cycle checkpoints and ultimately, cell cycle arrest.

Signaling Pathways in Ara-CTP-Induced Cell Cycle Arrest

The DNA damage caused by ara-CTP incorporation activates complex signaling networks that halt the cell cycle, providing time for DNA repair or, if the damage is too severe, initiating apoptosis.

S-Phase Arrest and the ATR-Chk1 Pathway

The stalling of replication forks due to DNA polymerase inhibition and ara-CTP incorporation is a potent activator of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR, in turn, phosphorylates and activates its downstream effector, Checkpoint Kinase 1 (Chk1).[3] Activated Chk1 plays a crucial role in orchestrating the S-phase checkpoint by:

-

Inhibiting Replication Origin Firing: Preventing the initiation of DNA replication at new origins.

-

Stabilizing Stalled Replication Forks: Protecting the integrity of the stalled replication machinery to prevent collapse and the formation of double-strand breaks.

The sustained activation of the ATR-Chk1 pathway is a key driver of the S-phase arrest observed in many cancer cell types treated with ara-C.

G1/S Arrest and the p53-p21 and INK4 Pathways

In some cellular contexts, ara-C treatment can lead to an arrest at the G1/S checkpoint. This is often mediated by the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor (CDKI) p21.

-

p53-p21 Pathway: DNA damage can lead to the stabilization and activation of p53. Activated p53 transcriptionally upregulates the expression of p21 (CDKN1A), a potent inhibitor of cyclin E-CDK2 and cyclin D-CDK4/6 complexes. Inhibition of these CDKs prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the G1 to S phase transition.

-

INK4 Family Pathway: Studies have also implicated the inhibitor of CDK4 (INK4) family of proteins in ara-C-induced G1/S arrest. Ara-C can induce the upregulation of INK4 family members (e.g., p16, p15, p18, and p19), which specifically inhibit CDK4 and CDK6. This inhibition also prevents Rb phosphorylation and halts the cell cycle at the G1/S boundary.

Quantitative Data on Ara-CTP-Induced Effects

The cellular response to ara-C is dose- and cell-type-dependent. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Cytarabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MV4-11-P | Acute Myeloid Leukemia | 0.26 | |

| MV4-11-R | Acute Myeloid Leukemia (Resistant) | 3.37 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | ~0.090 | |

| Jurkat | Acute T-cell Leukemia | ~0.160 | |

| KG-1 | Acute Myeloid Leukemia | (Data not explicitly stated, but dose-response curve provided) | |

| MOLM13 | Acute Myeloid Leukemia | (Data not explicitly stated, but dose-response curve provided) |

Table 2: Effect of Cytarabine on Cell Cycle Distribution in HL-60 Cells

| Treatment | Duration (h) | % G0/G1 Phase | % S Phase | % G2/M Phase | Reference |

| Control | 4 | 31.8 ± 3.5 | (Not specified) | (Not specified) | |

| 2.5 µM Ara-C | 4 | 50.6 ± 5.6 | (Not specified) | (Not specified) | |

| 15 µM Ara-C | 4 | 57.1 ± 8.9 | (Not specified) | (Not specified) | |

| Control | 24 | 33.5 ± 3.6 | (Not specified) | (Not specified) | |

| 2.5 µM Ara-C | 24 | 63.1 ± 9.5 | (Not specified) | (Not specified) | |

| 15 µM Ara-C | 24 | 75.5 ± 4.2 | (Not specified) | (Not specified) |

Experimental Protocols

Flow Cytometry for Cell Cycle Analysis

This protocol outlines the general steps for analyzing cell cycle distribution in cancer cells treated with ara-C using propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cytarabine (Ara-C)

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight (for adherent cells). Treat cells with the desired concentrations of ara-C for the specified duration (e.g., 24, 48 hours). Include an untreated control.

-

Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach cells using trypsin-EDTA. For suspension cells, collect the cells by centrifugation.

-

Fixation: Wash the harvested cells once with cold PBS and then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol. Add the ethanol dropwise while gently vortexing to prevent cell clumping. Fix the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 1 mL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission in the red channel (typically around 617 nm). Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Regulatory Proteins

This protocol describes the general procedure for detecting changes in the expression of proteins like p53, Chk1, CDK4, and Cyclin D1 in response to ara-C treatment.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Cytarabine (Ara-C)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p53, phospho-Chk1, CDK4, Cyclin D1, and a loading control like β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with ara-C as described for the flow cytometry protocol. After treatment, wash the cells with cold PBS and lyse them on ice using lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBST. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

Ara-CTP induces cell cycle arrest in cancer cells through a multi-pronged attack on DNA synthesis and the subsequent activation of robust DNA damage response pathways. The specific phase of arrest, either S-phase or G1/S, is context-dependent and involves intricate signaling through the ATR-Chk1 and p53-p21/INK4 pathways, respectively. Understanding these core mechanisms at a deep technical level is paramount for the rational design of combination therapies aimed at overcoming chemoresistance and enhancing the therapeutic index of cytarabine. The experimental protocols and quantitative data provided herein serve as a foundational resource for researchers dedicated to advancing the field of oncology.

References

- 1. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. haematologica.org [haematologica.org]

- 3. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Association of genetic polymorphisms in genes involved in Ara-C and dNTP metabolism pathway with chemosensitivity and prognosis of adult acute myeloid leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ara-c induces cell cycle G1/S arrest by inducing upregulation of the INK4 family gene or directly inhibiting the formation of the cell cycle-dependent complex CDK4/cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The relationship of Ara-C metabolism in vitro to therapeutic response in acute myeloid leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Foundational Research on Cytarabine's Conversion to Ara-CTP

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core foundational research concerning the intracellular conversion of the cornerstone chemotherapeutic agent, cytarabine (Ara-C), into its active form, arabinosylcytosine triphosphate (Ara-CTP). Understanding this critical metabolic activation pathway is paramount for optimizing therapeutic strategies, overcoming drug resistance, and developing novel nucleoside analog-based therapies.

The Metabolic Activation of Cytarabine: A Three-Step Phosphorylation Cascade

Cytarabine, a pyrimidine nucleoside analog, functions as a prodrug that must undergo intracellular phosphorylation to exert its cytotoxic effects. This activation is a sequential three-step process catalyzed by a series of kinases, transforming the relatively inert cytarabine into the potent DNA synthesis inhibitor, Ara-CTP. Concurrently, several catabolic enzymes can inactivate cytarabine and its phosphorylated intermediates, creating a delicate balance that ultimately determines the intracellular concentration of the active drug and, consequently, its therapeutic efficacy.

The key enzymatic players in the metabolic activation and inactivation of cytarabine are summarized below:

| Enzyme Family | Specific Enzyme(s) | Role in Cytarabine Metabolism |

| Activating Enzymes (Kinases) | Deoxycytidine Kinase (dCK) | Catalyzes the initial and rate-limiting phosphorylation of cytarabine to Ara-CMP. |

| UMP-CMP Kinase (CMPK1) | Phosphorylates Ara-CMP to Ara-CDP. | |

| Nucleoside Diphosphate Kinase (NDPK) | Catalyzes the final phosphorylation of Ara-CDP to the active Ara-CTP. | |

| Inactivating Enzymes | Cytidine Deaminase (CDA) | Deaminates cytarabine to its inactive form, uracil arabinoside (Ara-U). |

| Deoxycytidylate Deaminase (DCTD) | Deaminates Ara-CMP to the inactive uracil arabinoside monophosphate (Ara-UMP). | |

| 5'-Nucleotidases (NT5C2, NT5C3) | Dephosphorylates Ara-CMP back to cytarabine. | |

| Nucleoside Transporters | Human Equilibrative Nucleoside Transporter 1 (hENT1/SLC29A1) | Facilitates the transport of cytarabine across the cell membrane. |

Quantitative Analysis of Enzymatic Conversions

The efficiency of each step in the phosphorylation cascade is a critical determinant of the overall production of Ara-CTP. The following tables summarize the available quantitative data for the key enzymes involved in this process.

Table 1: Kinetic Parameters of Deoxycytidine Kinase (dCK) for Cytarabine

| Substrate | Km (µM) | Vmax (nmol/mg/h) | Source |

| Cytarabine (recombinant human dCK) | 10.5 ± 1.5 | 1.8 ± 0.1 | [1] |

| Cytarabine (leukemic cells) | 7.4 - 20 | Not specified | [2] |

Table 2: Kinetic Parameters of UMP-CMP Kinase (CMPK1) for Ara-CMP

| Substrate | Relative Vmax/Km | Source |

| Ara-CMP | Higher than dCMP | [3] |

Table 3: Kinetic Parameters of Nucleoside Diphosphate Kinase (NDPK) for Ara-CDP

| Substrate | Km (µM) | kcat (s-1) | Source |

| Ara-CDP | Data not available | Data not available |

Note: While NDPKs are known to have broad substrate specificity, specific kinetic data for the phosphorylation of Ara-CDP by human NDPK isoforms are not well-documented in publicly available literature.

Experimental Protocols

Accurate measurement of intracellular Ara-CTP levels and the activity of the activating enzymes are crucial for both preclinical research and clinical monitoring. This section details the methodologies for key experiments.

Quantification of Intracellular Ara-CTP by High-Performance Liquid Chromatography (HPLC)

This method allows for the separation and quantification of cytarabine and its phosphorylated metabolites.

Materials:

-

Perchloric acid (PCA), ice-cold

-

Potassium hydroxide (KOH)

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Anion-exchange or reverse-phase C18 column

-

Mobile phase buffers (e.g., ammonium phosphate, acetonitrile)

-

Ara-CTP standard

Procedure:

-

Cell Lysis and Extraction:

-

Harvest a known number of cells by centrifugation.

-

Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells by adding a specific volume of ice-cold PCA (e.g., 0.4 M).

-

Incubate on ice for 30 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet the protein precipitate.

-

-

Neutralization:

-

Carefully transfer the supernatant to a new tube.

-

Neutralize the extract by adding a calculated amount of KOH.

-

Centrifuge to pellet the potassium perchlorate precipitate.

-

-

HPLC Analysis:

-

Inject a known volume of the neutralized supernatant onto the HPLC column.

-

Elute the metabolites using a specific gradient of mobile phase buffers.

-

Detect the metabolites using a UV detector at a specific wavelength (e.g., 272 nm) or a mass spectrometer for higher sensitivity and specificity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of the Ara-CTP standard.

-

Determine the concentration of Ara-CTP in the samples by comparing their peak areas to the standard curve.

-

Normalize the Ara-CTP concentration to the initial cell number.

-

Deoxycytidine Kinase (dCK) Activity Assay

This assay measures the rate of the first and rate-limiting step in cytarabine activation.

Materials:

-

Cell or tissue lysate

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)

-

Radiolabeled cytarabine (e.g., [³H]-Ara-C or [¹⁴C]-Ara-C) or a suitable substrate analog like [³H]-chlorodeoxyadenosine ([³H]CdA).

-

DE-81 filter paper discs

-

Scintillation fluid and counter

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and the cell lysate.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding the radiolabeled cytarabine.

-

-

Incubation and Termination:

-

Incubate the reaction at 37°C for a defined period (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting an aliquot of the reaction mixture onto a DE-81 filter paper disc.

-

-

Washing:

-

Wash the filter paper discs multiple times with a wash buffer (e.g., ammonium formate) to remove unreacted radiolabeled substrate.

-

Perform a final wash with ethanol to dry the discs.

-

-

Quantification:

-

Place the dried filter paper discs in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The retained radioactivity corresponds to the phosphorylated product (Ara-CMP).

-

-

Calculation:

-

Calculate the amount of Ara-CMP formed based on the specific activity of the radiolabeled substrate.

-

Normalize the dCK activity to the protein concentration of the lysate and the incubation time (e.g., pmol/mg/min).

-

Visualization of Pathways and Workflows

Metabolic Pathway of Cytarabine

Caption: Metabolic activation and inactivation pathways of cytarabine.

Experimental Workflow for Ara-CTP Quantification

Caption: Workflow for quantifying intracellular Ara-CTP levels.

Signaling Pathway Regulation of Cytarabine Metabolism

Caption: Potential regulation of cytarabine metabolism by signaling pathways.

Disclaimer: The direct regulatory links between MEK/ERK and AMPK pathways and the specific enzymes of cytarabine metabolism are areas of ongoing research and may not be fully elucidated.

This guide provides a foundational understanding of the critical steps involved in the metabolic activation of cytarabine. For researchers and drug developers, a thorough grasp of these principles is essential for the rational design of more effective cancer therapies and for overcoming the challenge of drug resistance. Further research into the specific kinetic parameters of all involved enzymes and the intricate regulatory networks will undoubtedly pave the way for personalized medicine approaches in cancer treatment.

References

- 1. Deoxycytidine Kinase Genotype Influences Leukemia Cell Concentration of Cytarabine 5′-Triphosphate in Pediatric AML Patients. | Blood | American Society of Hematology [ash-sap.org]

- 2. mdpi.com [mdpi.com]

- 3. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

early studies on the discovery of Ara-C and AraCTP

An In-Depth Technical Guide to the Early Studies and Discovery of Cytarabine (Ara-C) and its Active Metabolite Ara-CTP

Introduction

Cytarabine, also known as cytosine arabinoside (Ara-C), is a cornerstone chemotherapeutic agent, particularly in the treatment of hematologic malignancies such as acute myeloid leukemia (AML) and non-Hodgkin's lymphoma.[1][2][3] It is a synthetic pyrimidine nucleoside analog that functions as an antimetabolite, interfering with DNA synthesis.[1][4] The discovery of its core components in a marine sponge in the 1950s marked a pivotal moment, leading to the development of the first series of cancer drugs that targeted the sugar component of nucleosides.[3][5] This guide provides a detailed examination of the early studies that elucidated the discovery, mechanism of action, and metabolic activation of Ara-C to its pharmacologically active form, Ara-CTP.

Discovery of Arabinosyl Nucleosides

The journey of Ara-C began with fundamental biochemical research into marine life. In the 1950s, Werner Bergmann and his colleagues at the University of California, Berkeley, isolated two unusual nucleosides, spongothymidine and spongouridine, from the Caribbean sponge Tectitethya crypta (formerly Cryptotheca crypta).[3][6][7] These compounds were unique because they contained D-arabinose sugar instead of the typical D-ribose or D-deoxyribose found in nucleic acids.[1][6] This structural difference inspired the synthesis of arabinosyl nucleoside analogs, including cytarabine (Ara-C), which was first synthesized in 1959 by Richard Walwick, Walden Roberts, and Charles Dekker.[2][3] Ara-C was subsequently approved for medical use in 1969.[2][3]

Metabolic Activation Pathway

For Ara-C to exert its cytotoxic effects, it must first be transported into the cell and then converted into its active triphosphate form, Ara-CTP. This process is a critical determinant of the drug's efficacy.

-

Cellular Uptake: Ara-C is a polar molecule and enters the cell primarily via nucleoside transporter proteins, such as the human equilibrative nucleoside transporter 1 (hENT1).[3][8][9]

-

Phosphorylation Cascade: Inside the cell, Ara-C undergoes a three-step phosphorylation process catalyzed by intracellular kinases:

-

Step 1: Deoxycytidine kinase (dCK) phosphorylates Ara-C to Ara-C monophosphate (Ara-CMP). This is the rate-limiting step in the activation pathway.[8]

-

Step 2: Cytidine monophosphate kinase (CMPK) further phosphorylates Ara-CMP to Ara-C diphosphate (Ara-CDP).[8]

-

Step 3: Nucleoside diphosphate kinases (NDPKs) complete the activation by converting Ara-CDP to the active metabolite, Ara-C triphosphate (Ara-CTP).[8]

-

Conversely, Ara-C can be inactivated by cytidine deaminase (CDA), which converts it into the inactive metabolite arabinosyl uracil (Ara-U).[3][10] The balance between the activity of dCK and CDA is a key factor in determining the intracellular concentration of Ara-CTP and, consequently, the drug's effectiveness.

Mechanism of Action of Ara-CTP

The cytotoxicity of Ara-C is mediated by Ara-CTP, which primarily disrupts DNA synthesis in rapidly dividing cells.[3][5]

-

Inhibition of DNA Polymerase: Ara-CTP is a structural analog of the natural nucleotide deoxycytidine triphosphate (dCTP). It competitively inhibits DNA polymerase, a critical enzyme for DNA replication and repair.[1][4][5]

-

Incorporation into DNA and Chain Termination: During the S phase of the cell cycle, DNA polymerase can mistakenly incorporate Ara-CTP into the growing DNA strand.[1][8] The arabinose sugar in Ara-CTP has a 2'-hydroxyl group in the trans position relative to the 3'-hydroxyl group, which creates steric hindrance.[5] This abnormal sugar configuration prevents the formation of a new phosphodiester bond with the next incoming nucleotide, effectively halting DNA strand elongation.[1] This leads to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][11]

Early Experimental Protocols

Protocol for Determining Ara-C Phosphorylation

-

Objective: To demonstrate that Ara-C is converted to its phosphorylated forms (Ara-CMP, Ara-CDP, Ara-CTP) within the cell.

-

Methodology:

-

Cell Culture: Leukemic cell lines (e.g., L1210 murine leukemia cells, which were common in early studies) were cultured in a suitable medium.

-

Radiolabeling: Cells were incubated with radiolabeled Ara-C (e.g., ³H-Ara-C) for various time points.

-

Cell Lysis and Extraction: After incubation, cells were harvested and washed to remove extracellular Ara-C. A cold acid extraction (e.g., with perchloric acid or trichloroacetic acid) was performed to precipitate macromolecules like DNA and protein, leaving small molecules like nucleotides in the soluble fraction.

-

Chromatographic Separation: The acid-soluble extract was neutralized and analyzed using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Detection and Quantification: The separated components were identified by comparing their retention times or migration distances to known standards of Ara-C, Ara-CMP, Ara-CDP, and Ara-CTP. The amount of radioactivity in each fraction was measured using a scintillation counter to quantify the formation of each metabolite over time.

-

Protocol for Measuring Ara-CTP Incorporation into DNA

-

Objective: To prove that Ara-CTP is incorporated into the DNA of treated cells.

-

Methodology:

-

Cell Treatment: Leukemic cells were treated with radiolabeled ³H-Ara-C as described above.

-

Macromolecule Precipitation: After incubation, cells were lysed, and the acid-insoluble fraction (containing DNA, RNA, and protein) was precipitated.

-

DNA Isolation: The DNA was specifically isolated from the precipitate through a series of enzymatic digestions (e.g., with RNase and proteases) and purification steps (e.g., phenol-chloroform extraction).

-

Quantification: The amount of radioactivity in the purified DNA fraction was measured. A positive signal would indicate the stable incorporation of the Ara-C moiety into the DNA polymer. The amount of incorporated radioactivity could then be correlated with cytotoxicity.

-

Quantitative Data from Early Research

Early and subsequent studies focused on quantifying the relationship between Ara-C metabolism and its cytotoxic effects. The intracellular concentration and retention of Ara-CTP were identified as critical determinants of cell death.[10]

| Parameter | Cell Line | Value | Significance |

| IC50 (Cytotoxicity) | HL-60 (Human Leukemia) | 20 µM | Baseline cytotoxicity of the parent drug.[12] |

| IC50 (Cytotoxicity) | 5'-L-valyl-cytarabine | 16 µM | Example of a prodrug strategy to improve delivery.[12] |

| Ara-CTP Accumulation | Reh (Lymphoblastic Leukemia) | High | Correlated with high sensitivity to Ara-C.[13] |

| Ara-CTP Accumulation | HL60 & K562 (Myeloid Leukemia) | Low | Correlated with lower sensitivity to Ara-C.[13] |

| Ara-CTP Retention | AML Patient Blasts | Variable | Longer retention correlated with longer remission duration.[10] |

| Clinical Dosing Regimens | |

| Standard Dose | 100-200 mg/m²/day as a continuous 7-day infusion.[5][14] |

| High Dose (HDAC) | 3,000 mg/m² every 12 hours.[14] |

| Intermediate Dose | 1,000 mg/m².[14] |

Table 1: In vitro cytotoxicity and metabolic data for Ara-C. Table 2: Examples of clinical dosing, highlighting the evolution of treatment protocols based on early findings.

Conclusion

The discovery of Ara-C, stemming from the exploration of marine natural products, and the subsequent elucidation of its metabolic activation to Ara-CTP, represent a landmark achievement in cancer pharmacology. Early experimental work, employing fundamental techniques of radiolabeling, chromatography, and cell biology, was crucial in revealing its mechanism as a potent inhibitor of DNA synthesis. These foundational studies not only established Ara-C as a vital tool in leukemia therapy but also paved the way for the rational design of other nucleoside analogs and combination therapies that remain central to cancer treatment today. The direct correlation found between intracellular Ara-CTP accumulation and cytotoxicity underscored the importance of pharmacokinetics and cellular metabolism in determining therapeutic outcomes.[13]

References

- 1. What is the mechanism of Cytarabine? [synapse.patsnap.com]

- 2. mdwiki.org [mdwiki.org]

- 3. Cytarabine - Wikipedia [en.wikipedia.org]

- 4. Cytarabine | C9H13N3O5 | CID 6253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Cytarabine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Antiviral Lead Compounds from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Exploring the Antitumor Mechanism of High-Dose Cytarabine through the Metabolic Perturbations of Ribonucleotide and Deoxyribonucleotide in Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Response and Toxicity to Cytarabine Therapy in Leukemia and Lymphoma: From Dose Puzzle to Pharmacogenomic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 13. A study of the mechanisms of cytotoxicity of Ara-C on three human leukemic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Exploring the Antiviral Properties of AraCTP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine arabinoside triphosphate (AraCTP), the active metabolite of the widely used antineoplastic agent cytarabine (Ara-C), is a potent inhibitor of DNA synthesis. While its role in cancer chemotherapy is well-established, its antiviral properties present a compelling area of research for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the antiviral mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows. The primary mechanism of action involves the competitive inhibition of viral DNA polymerases, leading to the termination of viral DNA chain elongation. This document serves as a comprehensive resource for researchers and drug development professionals investigating the potential of this compound as a broad-spectrum antiviral agent.

Introduction

Cytarabine (1-β-D-arabinofuranosylcytosine, Ara-C) is a synthetic nucleoside analog of deoxycytidine that has been a cornerstone of chemotherapy for hematological malignancies for decades.[1] Its therapeutic efficacy is dependent on its intracellular conversion to the active triphosphate form, this compound.[2] this compound exerts its cytotoxic effects by interfering with DNA synthesis. This mechanism, primarily targeting rapidly dividing cancer cells, also holds significant potential for inhibiting the replication of DNA viruses that rely on similar enzymatic machinery for their propagation. This guide delves into the specifics of this compound's antiviral activity, providing the necessary technical details for its study and potential therapeutic application.

Mechanism of Action

The antiviral activity of this compound is primarily attributed to its function as a competitive inhibitor of viral DNA polymerases. Structurally, the arabinose sugar moiety in this compound, instead of the deoxyribose found in dCTP, is the key to its inhibitory action.

Upon entry into the host cell, the prodrug Ara-C is phosphorylated in a three-step process to its active form, this compound.[3][4] This metabolic activation is crucial for its therapeutic effect.

Once formed, this compound competes with the natural substrate, deoxycytidine triphosphate (dCTP), for the active site of viral DNA polymerases.[5] The incorporation of AraCMP into the growing viral DNA chain leads to the termination of DNA elongation due to the 3'-hydroxyl group of the arabinose sugar being in a sterically unfavorable position for the formation of the next phosphodiester bond.[2] This premature chain termination effectively halts viral DNA replication.

dot

Quantitative Data

The antiviral potency of this compound and its parent compound, Ara-C, can be quantified through various in vitro assays. The following tables summarize key quantitative data, including inhibitory constants (Ki), 50% inhibitory concentrations (IC50), and 50% cytotoxic concentrations (CC50). The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the compound's therapeutic window.

Table 1: Inhibition of DNA Polymerases by this compound

| Enzyme | Organism/Virus | Ki (μM) | Inhibition Type |

| DNA Polymerase α | Human | 1.5[1] | Competitive with dCTP |

| DNA Polymerase β | Human | 7.6[1] | Competitive with dCTP |

| DNA Polymerase | Hepatitis B Virus (HBV) | Not Specified | Competitive with dCTP[5] |

Table 2: Antiviral Activity and Cytotoxicity of Cytarabine (Ara-C)

| Virus | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| Herpes Simplex Virus Type 1 (HSV-1) | Vero | Data Not Available | >100[6] | - |

| Human Cytomegalovirus (HCMV) | Human Embryonic Lung (HEL) Fibroblasts | Data Not Available | Data Not Available | - |

| Hepatitis B Virus (HBV) | HepG2 | Data Not Available | >100[7] | - |

| Poxvirus (Vaccinia) | - | Data Not Available | Data Not Available | - |

| Epstein-Barr Virus (EBV) | - | Data Not Available | Data Not Available | - |

Note: Specific IC50 values for this compound against a broad range of viruses are not extensively reported in the literature. The provided data for Ara-C's cytotoxicity offers a baseline for assessing its therapeutic index when antiviral IC50 values are determined.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the antiviral properties of this compound.

In Vitro DNA Polymerase Inhibition Assay

This assay determines the inhibitory effect of this compound on the activity of purified viral DNA polymerase.

dot

Materials:

-

Purified viral DNA polymerase

-

Activated DNA template (e.g., activated calf thymus DNA)

-

Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

-

Deoxynucleoside triphosphates (dATP, dGTP, dTTP, and [α-³²P]dCTP or [³H]dCTP)

-

This compound stock solution

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, activated DNA template, dATP, dGTP, dTTP, and a radiolabeled dCTP.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a set period (e.g., 30-60 minutes), ensuring the reaction is in the linear phase.

-

Reaction Termination: Stop the reaction by adding ice-cold TCA to precipitate the DNA.

-

Quantification: Collect the precipitated DNA on glass fiber filters, wash thoroughly to remove unincorporated nucleotides, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition of DNA synthesis against the concentration of this compound to determine the IC50 value. To determine the Ki, perform the assay with varying concentrations of both dCTP and this compound and analyze the data using Lineweaver-Burk or Dixon plots.

Plaque Reduction Assay

This cell-based assay measures the ability of a compound to inhibit the formation of viral plaques, which are localized areas of cell death caused by viral replication.

Materials:

-

Susceptible host cell line (e.g., Vero cells for HSV)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

Ara-C stock solution

-

Overlay medium (e.g., medium containing carboxymethylcellulose or agarose)

-

Fixing solution (e.g., 10% formalin)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Cell Seeding: Seed a confluent monolayer of host cells in multi-well plates.

-

Compound Preparation: Prepare serial dilutions of Ara-C in cell culture medium.

-

Infection: Infect the cell monolayers with a predetermined number of plaque-forming units (PFU) of the virus.

-

Treatment: After a viral adsorption period (e.g., 1 hour), remove the virus inoculum and add the different concentrations of Ara-C.

-

Overlay: After a short incubation with the compound, remove the medium and add the overlay medium. This restricts the spread of the virus to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells and stain with crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells.

-

Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each concentration of Ara-C compared to the untreated control. The IC50 is the concentration of the compound that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay quantifies the amount of infectious virus produced in the presence of an antiviral compound.[8][9]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Cell culture medium

-

Ara-C stock solution

-

96-well plates for titration

Procedure:

-

Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After viral adsorption, add serial dilutions of Ara-C.

-

Incubation: Incubate the infected and treated cells for a full viral replication cycle (e.g., 24-72 hours).

-

Virus Harvest: Harvest the supernatant (for enveloped viruses) or both the cells and supernatant (for non-enveloped viruses) and subject them to freeze-thaw cycles to release intracellular virions.

-

Titration: Perform serial dilutions of the harvested virus and use these dilutions to infect fresh monolayers of host cells in a 96-well plate.

-

Quantification: After an appropriate incubation period, determine the viral titer using a method such as the TCID50 (50% tissue culture infectious dose) assay, which is based on the observation of cytopathic effect (CPE).

-

Data Analysis: The reduction in viral titer in the presence of the compound is calculated relative to the untreated control. The IC50 is the concentration of the compound that reduces the viral yield by 50%.

Signaling Pathways and Logical Relationships

The metabolic activation of Ara-C to this compound is a critical pathway for its antiviral activity. The following diagram illustrates this process.

dot

Conclusion

This compound demonstrates significant potential as an antiviral agent due to its well-characterized mechanism of inhibiting DNA synthesis. Its competitive inhibition of viral DNA polymerases provides a clear rationale for its activity against a range of DNA viruses. The technical guidance provided in this document, including quantitative data and detailed experimental protocols, offers a solid foundation for researchers to further explore and characterize the antiviral spectrum and efficacy of this compound. Future research should focus on determining the IC50 values of this compound against a wider array of viruses and on optimizing its delivery and therapeutic application to maximize its antiviral potential while minimizing cytotoxicity.

References

- 1. Sequence-specific effects of ara-5-aza-CTP and ara-CTP on DNA synthesis by purified human DNA polymerases in vitro: visualization of chain elongation on a defined template - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of hepatitis B virus deoxyribonucleic acid polymerase by the 5'-triphosphates of 9-beta-D-arabinofuranosyladenine and 1-beta-D-arabinofuranosylcytosine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

The Core Function of Ara-CTP in Acute Myeloid Leukemia (AML) Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cytarabine (ara-C), a cornerstone of acute myeloid leukemia (AML) chemotherapy for decades, exerts its cytotoxic effects through its active metabolite, cytarabine triphosphate (ara-CTP). This technical guide provides a comprehensive overview of the pivotal role of ara-CTP in AML treatment. It delves into the molecular mechanisms of ara-C activation, the incorporation of ara-CTP into DNA, and the subsequent induction of cell cycle arrest and apoptosis in leukemic blasts. Furthermore, this guide details the critical signaling pathways that govern intracellular ara-CTP levels, explores the mechanisms of resistance that limit its efficacy, and presents detailed experimental protocols for key assays used to study its function. Quantitative data are summarized in structured tables for comparative analysis, and complex biological processes are visualized through signaling pathway and workflow diagrams to facilitate a deeper understanding of ara-CTP's function in the context of AML therapy.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. For over 40 years, the pyrimidine analog cytarabine (ara-C) has been a mainstay of treatment regimens for AML.[1] Ara-C is a prodrug that requires intracellular conversion to its active form, ara-CTP, to exert its antileukemic activity.[2] The intracellular concentration of ara-CTP is a critical determinant of therapeutic efficacy, with higher levels correlating with improved treatment response.[1][3] This guide will explore the multifaceted function of ara-CTP in AML treatment, from its mechanism of action to the factors influencing its intracellular accumulation and the experimental methods used to study it.

Mechanism of Action of Ara-CTP

The cytotoxic effect of ara-C is entirely dependent on its metabolic activation to ara-CTP. This process involves a highly regulated cascade of enzymatic reactions.

Cellular Uptake and Phosphorylation Cascade

Ara-C is primarily transported into leukemic cells by the human equilibrative nucleoside transporter 1 (hENT1).[4] Once inside the cell, ara-C undergoes a three-step phosphorylation process to become the active ara-CTP. This cascade is initiated by deoxycytidine kinase (dCK) , which phosphorylates ara-C to ara-C monophosphate (ara-CMP). Subsequently, deoxycytidine monophosphate kinase (dCMPK) converts ara-CMP to ara-C diphosphate (ara-CDP), which is finally converted to the active ara-CTP by nucleoside diphosphate kinase (NDPK).[5]

Incorporation into DNA and Chain Termination

The primary mechanism of action of ara-CTP is its incorporation into DNA during the S phase of the cell cycle.[5] Ara-CTP competitively inhibits the incorporation of the natural nucleotide deoxycytidine triphosphate (dCTP) into the elongating DNA strand by DNA polymerase.[6] The arabinose sugar moiety of the incorporated ara-C molecule creates a steric hindrance that impedes the rotation of the DNA strand and inhibits further DNA elongation, effectively acting as a chain terminator.[7] This disruption of DNA synthesis and repair ultimately triggers cell cycle arrest and apoptosis.[6][7]

Signaling Pathways and Regulation of Intracellular Ara-CTP Levels

The intracellular concentration of ara-CTP is tightly regulated by a complex interplay of activating and inactivating enzymes, as well as the availability of competing nucleotides.

Key Enzymes in Ara-C Metabolism

Several enzymes play a crucial role in determining the net intracellular concentration of ara-CTP.

-

Deoxycytidine Kinase (dCK): As the rate-limiting enzyme in the activation of ara-C, the activity of dCK is a major determinant of intracellular ara-CTP levels.[8]

-

Cytidine Deaminase (CDA): This enzyme deaminates ara-C to its inactive metabolite, uracil arabinoside (ara-U), thereby reducing the substrate available for phosphorylation.[4]

-

5'-Nucleotidases (NT5Cs): Specifically, cytosolic 5'-nucleotidase II (NT5C2) can dephosphorylate ara-CMP back to ara-C, opposing the action of dCK.[4]

-

SAM and HD domain containing deoxynucleoside triphosphate triphosphohydrolase 1 (SAMHD1): This enzyme can hydrolyze ara-CTP back to ara-C, directly reducing the pool of the active metabolite.[9]

The balance between the activities of these activating and inactivating enzymes is a critical factor in determining the sensitivity of AML cells to ara-C.

Visualizing the Ara-C Metabolic Pathway

References

- 1. thno.org [thno.org]

- 2. Cytarabine assay by HPLC- AppNote [mtc-usa.com]

- 3. researchgate.net [researchgate.net]